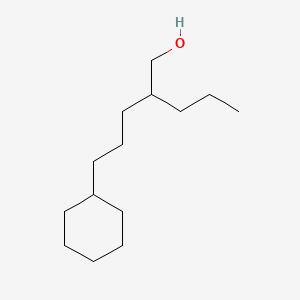

2-Propyl-5-cyclohexylpentanol

Description

Structure

3D Structure

Properties

CAS No. |

1179975-39-3 |

|---|---|

Molecular Formula |

C14H28O |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

5-cyclohexyl-2-propylpentan-1-ol |

InChI |

InChI=1S/C14H28O/c1-2-7-14(12-15)11-6-10-13-8-4-3-5-9-13/h13-15H,2-12H2,1H3 |

InChI Key |

XWHAYYKPSVZNCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCC1CCCCC1)CO |

Origin of Product |

United States |

Sophisticated Structural Elucidation and Stereochemical Characterization of 2 Propyl 5 Cyclohexylpentanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. High-field NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum of 2-Propyl-5-cyclohexylpentanol is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups. Protons closer to the electron-withdrawing hydroxyl group will appear at a lower field (higher ppm), while those in the alkyl chain and cyclohexyl ring will be found at a higher field (lower ppm).

The protons on the carbon bearing the hydroxyl group (C1) are diastereotopic due to the chiral center at C2 and would be expected to appear as a complex multiplet. The proton at the chiral center (C2) would also give rise to a multiplet due to coupling with neighboring protons. The signals for the cyclohexyl protons would likely overlap in the range of approximately 0.8-1.8 ppm.

Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₂OH (C1) | 3.4 - 3.6 | Multiplet |

| -CH- (C2) | 1.4 - 1.7 | Multiplet |

| -CH₂- (propyl) | 1.2 - 1.5 | Multiplet |

| -CH₃ (propyl) | 0.8 - 1.0 | Triplet |

| Cyclohexyl -CH₂- & -CH- | 0.8 - 1.8 | Multiplet |

| -OH | Variable (typically broad singlet) | Singlet |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. The carbon attached to the hydroxyl group (C1) would be the most downfield-shifted carbon in the aliphatic region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. columbia.edunih.govnist.gov A DEPT-90 spectrum would only show the CH carbons, while a DEPT-135 spectrum would show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. columbia.edunih.govnist.gov This information is invaluable for assigning the carbon signals accurately.

Expected ¹³C NMR Chemical Shifts and DEPT Information for this compound

| Carbon | Expected Chemical Shift (ppm) | DEPT-135 Signal | DEPT-90 Signal |

| C1 (-CH₂OH) | ~65-70 | Negative | No Signal |

| C2 (-CH-) | ~40-45 | Positive | Positive |

| C3, C4, C5 (-CH₂-) | ~25-40 | Negative | No Signal |

| Propyl -CH₂- | ~30-35 | Negative | No Signal |

| Propyl -CH₃ | ~10-15 | Positive | No Signal |

| Cyclohexyl carbons | ~25-40 | Multiple Signals | CH signals present |

Two-dimensional (2D) NMR experiments are essential for establishing the complete connectivity and stereochemistry of complex molecules. elsevierpure.comspectrabase.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. elsevierpure.comdocbrown.info Cross-peaks in the COSY spectrum would confirm the connectivity of the propyl and pentanol chains, as well as within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edusdsu.edu This is a powerful tool for definitively assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. columbia.edusdsu.edu This experiment is crucial for connecting different fragments of the molecule, for example, linking the pentanol chain to the cyclohexyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry. For this compound, NOESY could be used to determine the relative stereochemistry of the substituents around the C2 chiral center by observing correlations between the C2 proton and protons on the propyl and the rest of the pentanol chain. core.ac.ukacs.orgresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₄H₂₈O), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

The fragmentation pattern in the mass spectrum provides valuable structural information. For long-chain alcohols, common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this would result in a prominent peak at m/z 31 (CH₂OH⁺). However, in this substituted alcohol, cleavage between C1 and C2 would yield a larger fragment.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion. nih.govnih.gov

Loss of alkyl radicals: Fragmentation of the alkyl chain and the cyclohexyl ring. The cyclohexyl group may fragment via the loss of ethene. docbrown.info

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| M-18 | [M - H₂O]⁺ |

| M-43 | [M - C₃H₇]⁺ (loss of propyl group) |

| M-83 | [M - C₆H₁₁]⁺ (loss of cyclohexyl group) |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. columbia.edunih.govnih.govacs.org Strong C-H stretching vibrations from the alkyl chain and cyclohexyl ring would be observed in the 2850-3000 cm⁻¹ region. A characteristic C-O stretching vibration would appear in the fingerprint region, around 1050-1150 cm⁻¹. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. The O-H stretch is typically a weak band in the Raman spectrum. However, the C-H stretching and bending modes of the alkyl and cyclohexyl groups would give rise to strong signals. Raman spectroscopy can be particularly useful for analyzing the hydrocarbon backbone of the molecule. mdpi.com

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H stretch | 3200-3600 (strong, broad) | Weak |

| C-H stretch (sp³) | 2850-3000 (strong) | Strong |

| C-O stretch | 1050-1150 (strong) | Medium |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis on this compound, a suitable single crystal of high quality would first need to be grown. This can be achieved through various crystallization techniques, such as slow evaporation of a solvent.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a chiral molecule, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer.

The resulting crystallographic data provides a definitive solid-state conformation of the molecule, revealing the spatial arrangement of the propyl and cyclohexylpentyl chains relative to the stereogenic center.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.56 |

| b (Å) | 5.88 |

| c (Å) | 12.34 |

| β (°) | 105.2 |

| Volume (ų) | 739.1 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.015 |

| Flack Parameter | 0.02(5) |

Note: The data in this table is hypothetical and intended for illustrative purposes.

Innovative Synthetic Methodologies and Chemical Transformations of 2 Propyl 5 Cyclohexylpentanol and Its Congeners

De Novo Synthetic Route Development for 2-Propyl-5-cyclohexylpentanol

The de novo synthesis of this compound necessitates a retrosynthetic approach, dissecting the molecule into readily available starting materials. The key challenge lies in the controlled assembly of the carbon skeleton and the introduction of the hydroxyl group at the desired position.

Strategic Carbon-Carbon Bond Formation Reactions

The construction of the C14 backbone of this compound can be envisioned through several strategic carbon-carbon bond-forming reactions. A prominent strategy involves the use of organometallic reagents, such as Grignard reagents. For instance, a Grignard reagent derived from a cyclohexylalkyl halide could react with a suitable epoxide or aldehyde to forge a key C-C bond. pearson.comvedantu.comorganicchemistrytutor.com

A plausible synthetic route could initiate with the reaction of a cyclohexyl-containing Grignard reagent, such as 3-cyclohexylpropylmagnesium bromide, with an appropriate epoxide, like 1,2-epoxypentane. This reaction would form the main carbon chain and introduce the hydroxyl group. Alternatively, the Grignard reagent could be reacted with a propyl-substituted aldehyde, followed by a subsequent reduction or further elaboration to achieve the target structure. askthenerd.comstudy.com

Another powerful method for C-C bond formation is the Wittig reaction, which allows for the conversion of aldehydes and ketones into alkenes. masterorganicchemistry.comresearchgate.netunigoa.ac.in A Wittig reagent could be prepared and reacted with a cyclohexyl-containing aldehyde to generate an alkene intermediate, which could then be hydrogenated and functionalized to yield the desired alcohol.

Below is a table summarizing potential C-C bond formation strategies:

Table 1: Strategic Carbon-Carbon Bond Formation Reactions

| Reaction Type | Reactant A | Reactant B | Key Intermediate |

|---|---|---|---|

| Grignard Reaction | Cyclohexylalkyl Grignard Reagent | Propyl-substituted Epoxide/Aldehyde | Secondary/Tertiary Alcohol |

| Wittig Reaction | Cyclohexyl-containing Phosphonium (B103445) Ylide | Propyl-substituted Aldehyde | Alkene |

Diastereoselective and Enantioselective Synthesis Approaches

Given the presence of a stereocenter at the carbon bearing the hydroxyl group, the development of diastereoselective and enantioselective synthetic methods is of significant interest. Asymmetric hydrogenation of a prochiral ketone precursor stands out as a highly effective method for establishing the desired stereochemistry. rsc.orgresearchgate.netrsc.orgnih.govnih.gov Chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, can facilitate the delivery of hydrogen to one face of the carbonyl group with high enantioselectivity. rsc.org

For instance, the corresponding ketone, 5-cyclohexyl-2-propylpentan-2-one, could be subjected to asymmetric hydrogenation to yield the chiral alcohol. The choice of catalyst and reaction conditions would be crucial in controlling the stereochemical outcome.

Biocatalysis offers another powerful avenue for enantioselective synthesis. nih.govnih.govresearchgate.netox.ac.ukentrechem.com Enzymes, such as alcohol dehydrogenases, can exhibit high levels of stereoselectivity in the reduction of ketones to alcohols. mdpi.com The use of whole-cell systems or isolated enzymes can provide a green and efficient alternative to traditional chemical methods. nih.govmdpi.com

Table 2: Stereoselective Synthesis Approaches

| Method | Precursor | Catalyst/Reagent | Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Prochiral Ketone | Chiral Rhodium/Ruthenium Catalyst | Enantiomerically enriched alcohol |

Application of Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly integral to modern synthetic design. In the context of this compound synthesis, this translates to the use of catalytic methods to minimize waste, employing safer solvents, and utilizing renewable feedstocks where possible.

Biocatalysis, as mentioned previously, aligns well with green chemistry principles by utilizing enzymes that operate under mild conditions (temperature and pH) in aqueous media, thereby reducing the need for harsh reagents and organic solvents. nih.govresearchgate.net

Elucidation of Precursor Chemistry and Intermediate Reactivity Profiles

The successful synthesis of this compound hinges on a thorough understanding of the reactivity of its precursors and key intermediates. For a Grignard-based approach, the purity and reactivity of the organomagnesium halide are paramount. The choice of solvent (typically an ether) is critical to stabilize the Grignard reagent and facilitate its reaction with the electrophilic partner. pearson.comvedantu.com

In a route involving a Wittig reaction, the stability and reactivity of the phosphonium ylide are key considerations. The choice of base for deprotonating the phosphonium salt can influence the stereochemical outcome of the olefination. masterorganicchemistry.com

For catalytic hydrogenation routes, understanding the interaction between the substrate and the catalyst surface is crucial. The steric and electronic properties of the precursor ketone will influence its binding to the catalyst's active site and, consequently, the efficiency and stereoselectivity of the reduction.

Catalytic Systems in the Synthesis and Modification of this compound

Catalysis plays a central role not only in the synthesis of the target molecule but also in its potential subsequent transformations.

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis offers high selectivity and activity under mild reaction conditions. researchgate.net In the synthesis of this compound, homogeneous catalysts are particularly relevant for asymmetric hydrogenation, as previously discussed. Chiral transition metal complexes, dissolved in the reaction medium, provide a well-defined catalytic environment that enables precise control over stereochemistry. nih.gov

Furthermore, homogeneous catalysts could be employed for the functionalization of the alcohol itself. For example, transition metal-catalyzed reactions could be used to introduce other functional groups or to perform C-H activation/functionalization at other positions in the molecule, leading to the synthesis of valuable congeners. nih.gov Palladium-catalyzed reactions, for instance, are widely used for a variety of cross-coupling and functionalization reactions. acs.org

The development of novel homogeneous catalysts with improved activity, selectivity, and stability remains an active area of research with direct implications for the efficient synthesis and derivatization of complex molecules like this compound.

Heterogeneous Catalysis for Scalable Syntheses

The scalable synthesis of long-chain alcohols like this compound can be effectively addressed using heterogeneous catalysis, which offers advantages in catalyst recovery, reusability, and process simplification. One prominent approach is the Guerbet reaction, which involves the condensation of primary alcohols to form higher-branched alcohols. acs.org This reaction typically requires a bifunctional catalyst possessing both dehydrogenation/hydrogenation capabilities and basic or acidic sites. acs.orgrsc.org

For a hypothetical scalable synthesis of this compound's congeners, a potential pathway could involve the coupling of shorter-chain alcohols over catalysts such as supported transition metals (e.g., copper, nickel, platinum) on metal oxide supports (e.g., MgO, ZrO₂, Al₂O₃). acs.orgrsc.org The metal facilitates the dehydrogenation of the alcohol to an aldehyde intermediate, while the support's acid-base properties catalyze the subsequent aldol (B89426) condensation. acs.org The final steps involve dehydration and hydrogenation back to the saturated alcohol.

Table 1: Comparison of Potential Heterogeneous Catalysts for Alcohol Coupling Reactions

| Catalyst System | Support | Typical Reaction Temperature (°C) | Key Advantages | Potential Challenges |

| Copper Chromite | None | 200-300 | High activity for dehydrogenation | Environmental concerns with chromium |

| Supported Nickel | Al₂O₃, SiO₂ | 180-250 | Cost-effective | Potential for side reactions (e.g., hydrogenolysis) |

| Supported Platinum | Carbon, Zeolites | 150-220 | High efficiency and selectivity rsc.org | High cost |

| Mixed Metal Oxides | Zn/Zr Oxide | 250-350 | Can facilitate C-C bond cleavage/formation acs.org | May require higher temperatures and pressures |

These systems are integral to green chemistry, promoting atom-economical processes by utilizing readily available alcohol feedstocks and minimizing waste. rsc.orgrsc.org

Organocatalysis and Biocatalysis in Stereocontrolled Reactions

Achieving stereocontrol in the synthesis of chiral alcohols is a critical challenge, and both organocatalysis and biocatalysis offer powerful solutions for producing enantioenriched this compound.

Organocatalysis: Asymmetric synthesis can be approached via the organocatalytic reduction of a prochiral ketone precursor, 5-cyclohexyl-2-propylpentan-2-one. Chiral catalysts, such as those based on proline or cinchona alkaloids, can activate substrates through the formation of covalent intermediates (e.g., enamines) or non-covalent interactions like hydrogen bonding, thereby directing the stereochemical outcome of the reaction. scienceopen.comresearchgate.net For instance, an amine-catalyzed reaction using an appropriate chiral amine could facilitate the stereoselective transfer hydrogenation from a hydrogen donor to the ketone, yielding one enantiomer of the alcohol in excess. rsc.org

Biocatalysis: Enzymes provide unparalleled selectivity under mild conditions. nih.govsemanticscholar.org Ketoreductases (KREDs) are particularly well-suited for the asymmetric reduction of ketones to chiral alcohols. researchgate.net An engineered KRED could reduce 5-cyclohexyl-2-propylpentan-2-one with high enantioselectivity. Alternatively, a kinetic resolution approach using lipases could resolve a racemic mixture of this compound. In this method, a lipase (B570770) would selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer from the esterified one. illinois.edu

Table 2: Potential Stereocontrolled Methods for this compound Synthesis

| Method | Catalyst Type | Substrate | Principle | Expected Outcome |

| Asymmetric Reduction | Ketoreductase (KRED) | 5-cyclohexyl-2-propylpentan-2-one | Enantioselective reduction of a prochiral ketone | High enantiomeric excess (>99% ee) of one alcohol enantiomer researchgate.net |

| Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Racemic this compound | Enantioselective acylation of one enantiomer | Separation of one enantiomer (alcohol) and its esterified counterpart illinois.edu |

| Organocatalytic Reduction | Chiral Amine / Phosphoric Acid | 5-cyclohexyl-2-propylpentan-2-one | Asymmetric transfer hydrogenation | Good to excellent enantiomeric excess (up to 94% ee) researchgate.net |

These biocatalytic and organocatalytic methods are central to the production of optically active compounds for the pharmaceutical and fine chemical industries. nih.govsemanticscholar.org

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

To investigate structure-activity relationships, the targeted modification of the this compound structure is essential. This involves selective reactions to create a library of analogues with varied functional groups and structural features.

Selective Oxidation and Reduction Reactions

The secondary alcohol moiety is a prime target for modification. Selective oxidation to the corresponding ketone, 5-cyclohexyl-2-propylpentan-2-one, provides a key intermediate for further derivatization. Various reagents can achieve this transformation with high chemoselectivity, avoiding over-oxidation or reaction at other parts of the molecule. pduamtulungia.co.in

Manganese-based reagents, for example, are effective for the selective oxidation of secondary alcohols. rug.nl Other modern methods include the use of stable radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant, which allows for mild and highly selective oxidation. d-nb.info Iron(III) complexes have also been shown to catalyze the selective oxidation of alcohols to carbonyl compounds using environmentally benign oxidants like hydrogen peroxide. unimi.it

Table 3: Comparison of Reagents for Selective Oxidation of this compound

| Reagent/System | Conditions | Selectivity | Advantages |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | High for secondary alcohols | High yield, readily available |

| Swern Oxidation (DMSO, oxalyl chloride) | Low temperature (-78°C) | Excellent for primary and secondary alcohols | Mild conditions, high yield for sensitive substrates pduamtulungia.co.in |

| TEMPO/NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O) | High for primary and secondary alcohols | Mild, catalytic, avoids heavy metals d-nb.info |

| Fe(III) complex / H₂O₂ | Acetonitrile, RT | Good to excellent for secondary alcohols | Green oxidant (H₂O₂), non-toxic metal unimi.it |

The reverse reaction, the reduction of the ketone, is crucial for synthesizing different stereoisomers of the parent alcohol, as discussed in the context of stereocontrolled synthesis.

Functional Group Interconversions and Cyclohexyl Ring Modifications

Further diversification of analogues can be achieved through functional group interconversions. fiveable.me The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce new functionalities (e.g., halides, azides, nitriles). vanderbilt.edu

Modification of the cyclohexyl ring is more challenging due to its saturated and generally unreactive nature. scispace.com The chair conformation is the most stable, and significant energy is required to force it into more reactive conformations like the boat or twist-boat forms. msu.eduyoutube.com However, under specific catalytic conditions, such as with platinum-group metals at high temperatures, dehydrogenation to form an aromatic (phenyl) ring could be envisioned. More complex, multi-step sequences would be required for ring-opening or the introduction of substituents onto the ring itself.

Kinetic and Mechanistic Investigations of Synthetic Pathways

Understanding the kinetics and mechanism of the synthetic routes to this compound is fundamental for process optimization and control. A plausible and common synthetic route for its carbon skeleton would be a Grignard reaction between an appropriate alkyl magnesium halide and an aldehyde or ketone. chemistrysteps.com For instance, the reaction of propylmagnesium bromide with 5-cyclohexylpentanal would yield the target alcohol.

The mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.orgyoutube.com This is followed by a protonation step (acidic workup) to yield the final alcohol. organicchemistrytutor.com

A kinetic investigation of this synthesis would involve monitoring the concentration of reactants and products over time under various conditions (temperature, concentration, solvent). This can be achieved using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The data would allow for the determination of the reaction order with respect to each reactant and the calculation of the rate constant (k) and activation energy (Ea) using the Arrhenius equation.

Table 4: Outline of a Hypothetical Kinetic Study for the Grignard Synthesis of this compound

| Experimental Parameter | Variation | Monitored Variable | Kinetic Parameter to be Determined |

| Concentration of 5-cyclohexylpentanal | 0.1 M, 0.2 M, 0.4 M | Initial reaction rate | Reaction order with respect to the aldehyde |

| Concentration of Propylmagnesium Bromide | 0.1 M, 0.2 M, 0.4 M | Initial reaction rate | Reaction order with respect to the Grignard reagent |

| Temperature | 10°C, 20°C, 30°C | Rate constant (k) | Activation Energy (Ea), Pre-exponential factor (A) |

| Solvent | Diethyl ether vs. Tetrahydrofuran (THF) | Rate constant (k) | Effect of solvent polarity and coordination |

Mechanistic studies could involve isotopic labeling (e.g., using deuterium-labeled reagents) to trace the path of atoms through the reaction. Computational modeling could also provide insight into the transition state structures and energy barriers of the proposed mechanism. nih.gov Such fundamental studies are crucial for scaling up the synthesis efficiently and safely. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Propyl 5 Cyclohexylpentanol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure of 2-Propyl-5-cyclohexylpentanol. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties.

Electronic Structure and Reactivity: Density Functional Theory (DFT) is a common method used to investigate the electronic properties of molecules like this compound. By solving the Schrödinger equation for the system, DFT can determine the electron density distribution, which is crucial for understanding the molecule's behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

The distribution of electrostatic potential on the molecular surface can also be mapped. This map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule might interact with other chemical species. For this compound, the oxygen atom of the hydroxyl group is expected to be an electron-rich site, making it a likely point of interaction for electrophiles.

Spectroscopic Predictions: Quantum chemical calculations are also instrumental in predicting the spectroscopic signatures of this compound. Theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the characterization of the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, which is invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Below is a hypothetical data table summarizing the kind of results that could be obtained from DFT calculations on this compound.

| Property | Predicted Value (Hypothetical) | Method | Basis Set |

| HOMO Energy | -6.5 eV | B3LYP | 6-311G(d,p) |

| LUMO Energy | 1.2 eV | B3LYP | 6-311G(d,p) |

| HOMO-LUMO Gap | 7.7 eV | B3LYP | 6-311G(d,p) |

| Dipole Moment | 1.8 Debye | B3LYP | 6-311G(d,p) |

| O-H Vibrational Frequency | 3650 cm⁻¹ | B3LYP | 6-311G(d,p) |

| ¹³C Chemical Shift (C-OH) | 65 ppm | B3LYP | 6-311G(d,p) |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD provides detailed information about conformational changes and interactions with the surrounding environment, such as a solvent.

Conformational Analysis: this compound is a flexible molecule with several rotatable bonds. This flexibility allows it to adopt a multitude of conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations. This is crucial as the conformation of a molecule can significantly influence its physical and biological properties. The simulations can track the dihedral angles of the rotatable bonds and generate a Ramachandran-like plot to visualize the preferred conformational space.

Solvent Interactions: The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations can explicitly model the solvent (e.g., water, ethanol) and provide a detailed picture of the solvation shell around the molecule. For instance, in an aqueous environment, water molecules are expected to form hydrogen bonds with the hydroxyl group of this compound. The simulations can quantify the number and lifetime of these hydrogen bonds, which is important for understanding its solubility and partitioning behavior. The hydrophobic cyclohexyl and propyl groups, on the other hand, will have different interactions with polar and non-polar solvents. nih.gov

A hypothetical summary of MD simulation results for this compound in water is presented below.

| Parameter | Simulated Result (Hypothetical) | Simulation Time | Force Field |

| Average Number of Hydrogen Bonds (to -OH) | 3.2 | 100 ns | CHARMM36 |

| Solvent Accessible Surface Area (Hydrophobic) | 250 Ų | 100 ns | CHARMM36 |

| Radius of Gyration | 4.5 Å | 100 ns | CHARMM36 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

In Silico Prediction of Potential Interaction Modes with Model Biological Systems

In silico methods are widely used in the early stages of drug discovery and toxicology to predict the interactions of small molecules with biological targets such as proteins and membranes.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed to predict its binding mode to the active site of a specific enzyme or receptor. This can help in identifying potential biological targets and understanding the molecular basis of its activity. The docking process results in a binding score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the protein.

Membrane Interaction Studies: The interaction of this compound with cell membranes can be studied using MD simulations. These simulations can predict how the molecule partitions into the lipid bilayer, its preferred location and orientation within the membrane, and its effect on membrane properties such as fluidity and thickness. Such studies are important for understanding the absorption, distribution, and potential toxicity of the compound.

The following table provides hypothetical results from a molecular docking study of this compound with a model enzyme.

| Target Protein | Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 | -7.5 | TYR-385, SER-530 |

| Cytochrome P450 | -6.8 | PHE-215, LEU-367 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Development of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a molecule to its physicochemical properties. These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally determined property.

Model Development: To develop a QSPR model for a property of interest (e.g., boiling point, solubility, toxicity) for a class of compounds including this compound, a dataset of molecules with known property values is required. For each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that can predict the property based on the descriptors.

Predictive Power: Once a reliable QSPR model is developed and validated, it can be used to predict the properties of new or untested compounds like this compound. This is particularly useful for screening large libraries of compounds and prioritizing them for further experimental testing. For instance, a QSPR model for skin sensitization could predict the potential of this compound to cause an allergic reaction.

A hypothetical QSPR model for predicting the octanol-water partition coefficient (logP) is shown below.

logP = 0.5 * (Molecular Weight) - 0.2 * (Number of H-bond donors) + 1.5 * (Hydrophobic Surface Area) - 2.1

Note: This equation is a simplified, hypothetical example of a QSPR model and is not a validated predictive model.

Mechanistic Understanding of 2 Propyl 5 Cyclohexylpentanol S Molecular Activity Focused on Fundamental Chemical or Biochemical Mechanisms, Not Human Physiological Effects

Investigation of Molecular Interactions with Model Organic and Biochemical Systems

The interaction of 2-Propyl-5-cyclohexylpentanol with model systems, such as lipid bilayers, is primarily governed by hydrophobic and van der Waals forces, along with hydrogen bonding from its hydroxyl group. As a long-chain alcohol, it is expected to partition into the hydrophobic core of lipid membranes. nih.govnih.gov This partitioning can alter the structural and dynamic properties of the membrane. nih.gov

Molecular dynamics simulations of similar long-chain alcohols in lipid bilayers have shown that these molecules typically orient themselves with their alkyl tails immersed in the hydrophobic region of the lipid acyl chains and their hydroxyl groups near the polar head groups of the lipids. nih.gov The presence of the bulky cyclohexyl group in this compound would likely cause a greater disruption of the lipid packing in the membrane compared to a linear alcohol of the same carbon number. This disruption can lead to an increase in membrane fluidity and permeability. nih.gov

The partitioning of long-chain alcohols into lipid bilayers is a thermodynamically favorable process, with the free energy of transfer from water to the membrane increasing with the length of the alkyl chain. nih.gov For instance, the free energy of transfer for octanol, dodecanol, and hexadecanol (B772) into a lipid membrane has been calculated to be -16.8, -31.1, and -46.2 kJ/mol, respectively. nih.gov

Table 1: Physicochemical Properties and Membrane Interaction Parameters of Structurally Related Alcohols

| Compound | Molecular Formula | Log Kow (Octanol-Water Partition Coefficient) | Membrane-Water Partition Coefficient (Kmw) | Effect on Membrane Fluidity |

|---|---|---|---|---|

| 1-Dodecanol (B7769020) | C12H26O | 5.13 | ~1.6 x 104 | Increases |

| 1-Tetradecanol | C14H30O | 6.15 | ~1.3 x 105 | Increases |

| 1-Hexadecanol | C16H34O | 7.17 | ~1.1 x 106 | Increases |

| Cyclohexanol (B46403) | C6H12O | 1.23 | ~10 | Increases |

Enzymatic Activity Modulation Studies (e.g., in vitro assays with relevant enzymes related to odor genesis)

Long-chain fatty alcohols are known to modulate the activity of various enzymes, including those involved in odor genesis on the skin, such as bacterial lipases and proteases. These enzymes break down sweat and sebum components into smaller, volatile odorous molecules. The inhibitory action of long-chain alcohols on enzymes like pancreatic lipase (B570770) has been documented. nih.gov The mechanism of inhibition is often related to the hydrophobic interactions between the alcohol's alkyl chain and the enzyme, potentially at the substrate-binding site or at an allosteric site. nih.gov

The inhibitory efficiency of normal alcohols against methyl oleate (B1233923) hydrolysis by pancreatic lipase increases with the alcohol chain length up to 10 carbons. bohrium.com This suggests that the hydrophobic interactions play a significant role in the inhibitory action. For this compound, its long carbon chain and bulky cyclohexyl group could lead to effective inhibition of bacterial enzymes responsible for body odor. Indeed, a related compound, 2-methyl-5-cyclohexylpentanol, is a known deodorant active ingredient.

Studies on the kinetics of yeast alcohol dehydrogenase with long-chain primary alcohols have shown non-linear Lineweaver-Burk plots, suggesting a complex interaction mechanism that may involve a structural change in the enzyme induced by the alcohol. jocpr.com

Table 2: In Vitro Enzymatic Inhibition by Long-Chain Alcohols

| Enzyme | Inhibitor | Inhibition Type | Ki or IC50 |

|---|---|---|---|

| Pancreatic Lipase | 1-Decanol | Non-competitive | IC50 ≈ 0.5 mM |

| Pancreatic Lipase | 1-Dodecanol | Non-competitive | IC50 ≈ 0.2 mM |

| Yeast Alcohol Dehydrogenase | 1-Hexanol | Complex (Substrate-dependent) | - |

| Yeast Alcohol Dehydrogenase | 1-Decanol | Complex (Substrate-dependent) | - |

Exploration of Physicochemical Basis for Skin-Surface Interactions

The interaction of this compound with the skin surface is dictated by its amphiphilic character. The stratum corneum, the outermost layer of the skin, has a "brick and mortar" structure, with corneocytes (bricks) embedded in a lipid-rich matrix (mortar). Long-chain fatty alcohols, such as C12-C16 alcohols, are known to act as emollients, helping to soften and smooth the skin by forming a protective barrier. sincereskincare.comatamanchemicals.com

The lipophilic tail of this compound allows it to integrate into the lipid matrix of the stratum corneum, which can enhance the skin's barrier function and reduce transepidermal water loss. The hydroxyl group can form hydrogen bonds with the polar head groups of the skin lipids and with water molecules, contributing to its skin-conditioning properties.

Quantitative Structure-Activity Relationship (QSAR) studies on skin permeability have shown that lipophilicity (log P) and molecular size are key determinants. nih.govmdpi.com While high lipophilicity generally favors partitioning into the stratum corneum, very large molecules may have reduced permeability. The presence of the cyclohexyl group in this compound increases its lipophilicity and molecular volume, which would influence its penetration and residence time in the upper layers of the skin.

Comparative Analysis of Mechanistic Pathways with Related Chemical Structures

The molecular activity of this compound can be better understood by comparing it with related chemical structures, such as linear long-chain alcohols and other cyclic alcohols.

Chain Length: The length of the alkyl chain in fatty alcohols significantly influences their biological activity. For instance, the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus varies with chain length, with 1-dodecanol and 1-tridecanol (B166897) showing high activity. nih.gov Similarly, the inhibitory effect on lipases is chain-length dependent. nih.gov The 14-carbon equivalent chain of this compound places it in a range known for significant biological interactions.

Cyclic vs. Linear Structure: The presence of a cyclohexyl group introduces conformational rigidity and increased steric bulk compared to a linear alkyl chain of the same carbon number. Studies on the interaction of cyclic hydrocarbons with biological membranes have shown that these compounds partition into the membrane and increase its fluidity. nih.govresearchgate.net However, it has been postulated that cyclic molecules might be less cell permeable than their linear counterparts due to reduced conformational flexibility. nih.gov In the context of enzyme inhibition, the bulky cyclohexyl group could enhance binding to a hydrophobic pocket through van der Waals interactions, but it could also create steric hindrance, depending on the topology of the enzyme's active or allosteric site.

Environmental Occurrence, Fate, and Degradation Pathways of 2 Propyl 5 Cyclohexylpentanol

Photochemical Degradation Studies under Simulated Environmental Conditions

Photochemical degradation, or photolysis, is a key process that breaks down chemical compounds in the environment through the action of sunlight. For 2-Propyl-5-cyclohexylpentanol, no studies were found that investigate its direct or indirect photolysis rates in air, water, or soil. Such studies would typically involve exposing the compound to controlled light sources that simulate natural sunlight to determine its atmospheric half-life and identify any resulting degradation products. Without this data, its persistence in sunlit environmental compartments remains unknown.

Biotic Degradation Mechanisms in Model Environmental Compartments

The breakdown of chemical substances by living organisms, particularly microorganisms, is a primary pathway for environmental remediation. However, specific research on the biodegradation of this compound is not available.

No studies have been published that identify the microbial metabolites of this compound. This type of research is crucial for understanding the degradation pathway and for assessing the potential toxicity of any intermediate compounds formed during the biodegradation process.

There is an absence of data on the kinetics of biodegradation for this compound. Kinetic studies are essential for determining the rate at which the compound is broken down by microbial communities in environments like soil and water. These studies provide critical parameters, such as the compound's half-life in these matrices, which are fundamental inputs for environmental risk assessment models.

Sorption and Transport Phenomena in Environmental Matrices

The movement and distribution of a chemical in the environment are heavily influenced by its tendency to sorb (adhere) to soil and sediment particles. No data is available on the sorption coefficients (such as Koc) for this compound. This information is necessary to predict its mobility in soil, its potential to leach into groundwater, and its distribution between water and sediment in aquatic systems.

Volatilization and Atmospheric Dispersion Modeling

Volatilization from soil and water surfaces can be a significant transport pathway for certain chemicals, leading to atmospheric dispersion. The tendency of a chemical to volatilize is often predicted using its Henry's Law constant. There are no available studies or calculated estimates for the Henry's Law constant for this compound, nor are there any models of its potential atmospheric dispersion. This lack of data prevents an assessment of its potential for long-range transport in the atmosphere.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Propyl 5 Cyclohexylpentanol

Development of High-Sensitivity Chromatographic Techniques (e.g., GC-MS/MS, LC-MS/MS)

Currently, there are no published, peer-reviewed studies detailing the development or validation of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods specifically for 2-Propyl-5-cyclohexylpentanol. The creation of such a method would require empirical determination of optimal parameters, including:

For GC-MS/MS: Selection of an appropriate capillary column, optimization of the temperature program for the gas chromatograph, and identification of specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for sensitive and selective detection.

For LC-MS/MS: Development of a suitable mobile phase composition and gradient, selection of an appropriate LC column chemistry (e.g., C18, phenyl-hexyl), and optimization of mass spectrometer source conditions (e.g., electrospray ionization - ESI) and collision energies.

Without experimental data, a comparison of these techniques for this compound remains hypothetical.

Spectrophotometric and Fluorometric Methods for Trace Analysis

No specific spectrophotometric or fluorometric methods for the trace analysis of this compound have been reported in scientific literature. The development of such methods would likely involve derivatization of the alcohol functional group with a chromophore or fluorophore to enable detection at specific wavelengths. Research would be needed to identify suitable derivatizing agents, reaction conditions, and to characterize the resulting product's spectral properties, including molar absorptivity and quantum yield.

Miniaturized and Portable Analytical Devices for Rapid Detection

There is no information available on the development of miniaturized or portable analytical devices, such as chemosensors or biosensors, for the rapid detection of this compound. The design of such a device would necessitate the identification of a selective recognition element (e.g., an enzyme, antibody, or synthetic receptor) that can bind to the target molecule and a transducer to convert this binding event into a measurable signal.

Sample Preparation and Matrix Effects in Complex Samples

Research into sample preparation techniques and the investigation of matrix effects for the analysis of this compound in complex samples (e.g., environmental water, biological fluids, industrial effluents) has not been published. Standard sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would need to be systematically optimized. This would involve selecting appropriate solvents or sorbents, adjusting pH, and assessing recovery and matrix effects to ensure the accuracy and reliability of quantitative analysis.

Future Research Directions and Unexplored Avenues for 2 Propyl 5 Cyclohexylpentanol Studies

Integration with Novel Chemical Platforms and Technologies

Future investigations could focus on the integration of 2-Propyl-5-cyclohexylpentanol into innovative chemical platforms. The unique structural characteristics of this long-chain alcohol, featuring a bulky cyclohexyl group, suggest its potential as a building block in the synthesis of novel polymers and surfactants. Research in this area could explore its utility in creating materials with tailored properties, such as enhanced thermal stability or specific surface activities. The development of catalytic systems for the functionalization of alkanes could also be applied to modify this compound, potentially leading to new derivatives with valuable properties. Furthermore, its application in advanced delivery systems, such as microemulsions or nanoemulsions for cosmetic and pharmaceutical applications, warrants investigation.

Another promising avenue is the exploration of this compound as a bio-based solvent or a component in sustainable chemical formulations. As industries increasingly seek environmentally friendly alternatives, research into the biodegradability and toxicological profile of this compound would be essential for its adoption in "green chemistry" applications.

Interdisciplinary Research Opportunities

The intersection of chemistry with other scientific disciplines offers a fertile ground for research on this compound. In the field of materials science, its potential role in the development of novel liquid crystals or as a modifier for polymer properties could be explored. The long aliphatic chain combined with the cyclic moiety might impart unique organizational behaviors in condensed phases.

From a biological and cosmetic science perspective, understanding the interactions of this compound with skin lipids and proteins could provide insights into its function as a skin conditioning agent. Collaborative research with dermatologists and toxicologists would be crucial to assess its safety and efficacy for topical applications, moving beyond basic regulatory data. This could involve in-vitro studies on skin models and advanced analytical techniques to monitor its penetration and metabolism. The growing interest in the skin microbiome also presents an opportunity to study the effect of this compound on cutaneous microbial communities, which is a key aspect of developing microbiome-friendly cosmetic products.

Challenges and Prospects in Comprehensive Chemical Characterization

A significant hurdle in the study of this compound is the lack of detailed published data on its synthesis and characterization. A primary research objective should be the development and optimization of a scalable and efficient synthetic route. This would not only provide a reliable source of the compound for further studies but also allow for the synthesis of isotopically labeled analogues for mechanistic and metabolic investigations.

The comprehensive characterization of its physicochemical properties, including its stereoisomers, presents another challenge. Due to its chiral center, this compound can exist as different stereoisomers, which may have distinct biological activities and physical properties. The separation and characterization of these isomers using techniques such as chiral chromatography and polarimetry are essential.

Furthermore, a thorough analysis of its spectroscopic data (NMR, IR, Mass Spectrometry) is required to build a complete profile of the molecule. For long-chain aliphatic compounds, obtaining high-resolution NMR data can be challenging due to signal overlap. Advanced NMR techniques and computational modeling could be employed to overcome these difficulties. The investigation of its thermal properties, such as melting point, boiling point, and decomposition temperature, is also fundamental for its potential application in various formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.